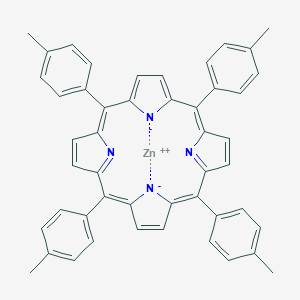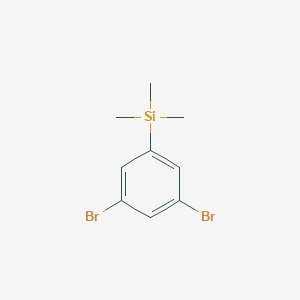
tert-ブチルトリメトキシシラン
概要
説明
T-butyltrimethoxysilane is an organosilicon compound with the molecular formula C7H18O3Si and a molecular weight of 178.3 g/mol. This compound is widely used in various scientific and industrial applications due to its unique properties and versatility.
科学的研究の応用
T-butyltrimethoxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a protective agent, chain transfer agent, and reagent in organic synthesis.
Biology: T-butyltrimethoxysilane is employed in the modification of biomolecules and surfaces for various biological applications.
Medicine: It is used in the development of drug delivery systems and medical devices.
Industry: T-butyltrimethoxysilane is utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion and water-repellent properties.
作用機序
Target of Action
Tert-butyltrimethoxysilane (TBTMOS) is an organosilicon compound widely used in scientific experiments and industrial applications.
Mode of Action
TBTMOS is used as a coupling agent and initiator in the synthesis of other compounds . It interacts with its targets through chemical reactions, facilitating the formation of new bonds and structures. The exact mode of action depends on the specific reaction conditions and the other reactants involved .
Biochemical Pathways
The exact pathways affected would depend on the specific compounds being synthesized .
Pharmacokinetics
Its absorption, distribution, metabolism, and excretion (ADME) properties would likely depend on the specific conditions of exposure and the organism’s metabolic capabilities .
Result of Action
The primary result of TBTMOS’s action is the formation of new compounds through chemical reactions. For example, it has been used to modify nano-TiO2 and initiate polymerization . The exact molecular and cellular effects would depend on the specific compounds being synthesized and their subsequent interactions with biological systems .
生化学分析
Biochemical Properties
Tert-butyltrimethoxysilane plays a significant role in biochemical reactions, particularly in the modification of surfaces and the enhancement of adhesion. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to modify nano-TiO2, which involves interactions with surface hydroxyl groups . These interactions are primarily covalent, forming strong bonds that enhance the stability and functionality of the modified surfaces.
Cellular Effects
Tert-butyltrimethoxysilane affects various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, its application in surface modification can lead to changes in cell adhesion and proliferation, impacting cellular signaling pathways and gene expression . These effects are crucial in biomedical applications where surface properties play a significant role in cell behavior.
Molecular Mechanism
The molecular mechanism of tert-butyltrimethoxysilane involves its interaction with biomolecules through covalent bonding. It can act as a coupling agent, forming stable bonds with hydroxyl groups on surfaces . This interaction can lead to enzyme inhibition or activation, depending on the context. Additionally, tert-butyltrimethoxysilane can influence gene expression by modifying the surface properties of biomaterials, which in turn affects cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyltrimethoxysilane can change over time. Its stability and degradation are important factors to consider. Studies have shown that tert-butyltrimethoxysilane is relatively stable, but it can undergo hydrolysis in the presence of moisture, leading to the formation of silanols . These degradation products can have long-term effects on cellular function, particularly in in vitro and in vivo studies where prolonged exposure is involved.
Dosage Effects in Animal Models
The effects of tert-butyltrimethoxysilane vary with different dosages in animal models. At low doses, it can enhance adhesion and surface modification without significant adverse effects. At high doses, it may exhibit toxic effects, including cellular toxicity and adverse reactions . It is crucial to determine the optimal dosage to balance efficacy and safety in biomedical applications.
Metabolic Pathways
Tert-butyltrimethoxysilane is involved in metabolic pathways that include interactions with enzymes and cofactors. It can be metabolized through hydrolysis, leading to the formation of silanols and other by-products . These metabolic processes can affect metabolic flux and metabolite levels, influencing the overall biochemical environment.
Transport and Distribution
The transport and distribution of tert-butyltrimethoxysilane within cells and tissues involve interactions with transporters and binding proteins. It can be localized to specific cellular compartments, affecting its accumulation and activity . Understanding these transport mechanisms is essential for optimizing its use in biomedical applications.
Subcellular Localization
Tert-butyltrimethoxysilane can be localized to specific subcellular compartments, such as the cell membrane and cytoplasm. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles . This localization is crucial for its role in modifying surface properties and enhancing adhesion.
準備方法
T-butyltrimethoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of tert-butyl alcohol with trimethoxysilane in the presence of a catalyst . The reaction conditions typically include a temperature range of 50-100°C and a reaction time of several hours. Industrial production methods often involve large-scale batch or continuous processes to ensure high yield and purity .
化学反応の分析
T-butyltrimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, tert-butyltrimethoxysilane hydrolyzes to form tert-butylsilanetriol and methanol.
Condensation: The hydrolyzed product can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: T-butyltrimethoxysilane can undergo substitution reactions with nucleophiles, such as amines or alcohols, to form corresponding silane derivatives.
Common reagents used in these reactions include water, acids, bases, and various nucleophiles. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .
類似化合物との比較
T-butyltrimethoxysilane can be compared with other similar compounds, such as:
Isobutyltrimethoxysilane: Similar in structure but with an isobutyl group instead of a tert-butyl group.
Trimethoxy(octadecyl)silane: Contains a longer alkyl chain, providing different hydrophobic properties.
Trimethoxy(octyl)silane: Similar to trimethoxy(octadecyl)silane but with a shorter alkyl chain.
The uniqueness of tert-butyltrimethoxysilane lies in its balance of reactivity and stability, making it suitable for a wide range of applications.
特性
IUPAC Name |
tert-butyl(trimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18O3Si/c1-7(2,3)11(8-4,9-5)10-6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLWJGIPGJFBEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405155 | |
| Record name | TERT-BUTYLTRIMETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18395-29-4 | |
| Record name | TERT-BUTYLTRIMETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | t-Butyltrimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B96192.png)




![5-Chloro-benzo[b]thiophene-3-carboxylic acid](/img/structure/B96205.png)








